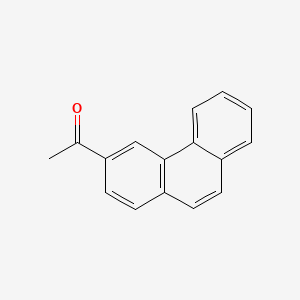
3-Acetylphenanthrene
説明
3-Acetylphenanthrene is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Chemical Transformations
- Efficient Synthesis of Partially Reduced Phenanthrenes : A novel synthesis method for partially reduced phenanthrenes, including those with 3-acetylphenanthrene, has been developed. This approach is efficient for creating highly congested 3-alkyl-, 3-aryl-, and other substituted phenanthrenes, showcasing the versatility of this compound in chemical transformations (Pratap & Ram, 2007).
Applications in Catalysis
- Catalysis in Organic Synthesis : this compound has been applied in the Russig−Laatsch reaction for synthesizing bis[5]helicene chiral pockets, demonstrating its potential as a catalyst for asymmetric catalysis and the production of nonracemic alcohols (Dreher et al., 2000).
Bioremediation and Environmental Applications
- Bioremediation of Contaminated Aquifers : Polyhydroxyalkanoate, a derivative of this compound, has been used as a slow-release carbon source for in situ bioremediation of chlorinated hydrocarbons in groundwater. This application highlights its potential in environmental cleanup and sustainability (Pierro et al., 2017).
Safety and Hazards
3-Acetylphenanthrene may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
特性
IUPAC Name |
1-phenanthren-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNPRNAHRHQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049243 | |
| Record name | 3-Acetylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-76-1 | |
| Record name | 1-(3-Phenanthrenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3432AC5C2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the dielectric properties of 3-acetylphenanthrene?
A1: Research has shown that this compound exhibits dielectric absorption attributed to the relaxation of the acetyl group. [] This relaxation process has been studied in both p-xylene solution and a polystyrene matrix. Interestingly, the weight factor for group relaxation (C2) was found to be lower than the theoretical value in both cases, indicating a unique behavior compared to similar molecules. []
Q2: How does this compound compare to other acetyl-substituted aromatic compounds in terms of its activation energy for acetyl group relaxation?
A2: Studies using polystyrene matrices have shown that the free energy of activation for acetyl group relaxation increases in the following order: acetophenone < 2-acetylphenanthrene < this compound < 2-acetylnaphthalene. [] This suggests that the size and structure of the aromatic ring system influence the energy barrier for acetyl group rotation.
Q3: Has this compound been investigated for its potential use in asymmetric catalysis?
A3: Yes, a bis[5]helicenediol ligand ([5]HELOL) synthesized using this compound as a starting material has shown promising results in asymmetric catalysis. [] This ligand effectively catalyzed the addition of diethylzinc to aldehydes, yielding nonracemic alcohols with enantiomeric excesses as high as 81%. [] This highlights the potential of this compound derivatives as chiral building blocks for catalysts.
Q4: What are the potential applications of this compound in materials science?
A4: While specific applications require further investigation, this compound's adsorption and desorption behavior at the silica–carbon tetrachloride interface has been studied. [] The compound can be desorbed from silica surfaces using octylphenolethoxylates (Triton X), with the desorption efficiency correlating to the surfactant's adsorption onto the silica's hydroxyl groups. [] This understanding could be relevant for applications involving surface modification, adsorption processes, or the development of sensors.
Q5: How does the position of the acetyl group on the phenanthrene ring influence biological activity?
A5: Studies have shown that amongst a series of phenanthrene derivatives with different substituents (acetyl, carboxylic acid, hydroxyl, and amino) at the 2-, 3-, and 9-positions, the 3-substituted derivatives exhibited the most potent depressant effects in cats. [] Specifically, this compound was found to be more potent than phenanthrene itself, but less so than 3-aminophenanthrene, phenanthrene-3-carboxylic acid, and 3-hydroxyphenanthrene. [] This highlights the importance of substituent position on the phenanthrene ring system for modulating biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















